molecular formula C10H20FeN2O8S2 B12718156 Ferrous acetylcysteine dihydrate CAS No. 111056-17-8

Ferrous acetylcysteine dihydrate

Cat. No.: B12718156
CAS No.: 111056-17-8
M. Wt: 416.3 g/mol
InChI Key: IIQXFIHAZSIZTA-QDILMJESSA-L
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Description

Ferrous acetylcysteine dihydrate is a coordination compound combining iron(II) (ferrous) with acetylcysteine, a derivative of the amino acid cysteine. Acetylcysteine is well-documented for its antioxidant properties, acting as a donor of sulfhydryl (-SH) groups to neutralize reactive oxygen species (ROS) and enhance glutathione synthesis . The dihydrate form indicates the presence of two water molecules in its crystalline structure.

Properties

CAS No.

111056-17-8

Molecular Formula

C10H20FeN2O8S2

Molecular Weight

416.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoate;iron(2+);dihydrate

InChI

InChI=1S/2C5H9NO3S.Fe.2H2O/c2*1-3(7)6-4(2-10)5(8)9;;;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*4-;;;/m00.../s1

InChI Key

IIQXFIHAZSIZTA-QDILMJESSA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].O.O.[Fe+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].O.O.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous acetylcysteine dihydrate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with acetylcysteine in an aqueous medium. The reaction typically involves dissolving the ferrous salt in water, followed by the addition of acetylcysteine. The mixture is then stirred and heated to promote the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like crystallization and purification may be employed to obtain the desired compound in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Ferrous acetylcysteine dihydrate can undergo various chemical reactions, including:

    Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under suitable conditions.

    Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.

    Substitution: Ligand exchange reactions can occur, where acetylcysteine is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.

    Substitution: Ligand exchange can be facilitated by adding competing ligands such as ethylenediaminetetraacetic acid (EDTA).

Major Products Formed

    Oxidation: Ferric acetylcysteine complexes.

    Reduction: Reduced ferrous complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

Ferrous acetylcysteine dihydrate is used as a precursor for the synthesis of various iron-containing compounds. It serves as a model compound for studying coordination chemistry and redox behavior of iron complexes.

Biology

In biological research, this compound is investigated for its potential antioxidant properties. Acetylcysteine is known to replenish glutathione levels, and its combination with iron may enhance its biological activity.

Medicine

The compound is explored for its potential therapeutic applications, particularly in treating conditions related to oxidative stress and iron deficiency. Acetylcysteine’s mucolytic properties, combined with iron supplementation, may offer dual benefits in certain medical conditions.

Industry

In industrial applications, this compound can be used in the formulation of supplements and pharmaceuticals. Its role as a catalyst in chemical reactions is also being studied.

Mechanism of Action

Ferrous acetylcysteine dihydrate exerts its effects through the combined action of ferrous ions and acetylcysteine. The ferrous ions participate in redox reactions, while acetylcysteine acts as an antioxidant by replenishing glutathione levels. The compound may target cellular pathways involved in oxidative stress and iron metabolism, thereby exerting protective and therapeutic effects.

Comparison with Similar Compounds

Ferrous Oxalate Dihydrate (α-FOD)

Structural and Functional Differences :

  • Ligand Chemistry : While ferrous acetylcysteine dihydrate uses acetylcysteine (a thiol-containing ligand), α-FOD employs oxalate (C₂O₄²⁻) as a bridging ligand, forming a one-dimensional metal-organic framework (MOF) .
  • Applications :
    • This compound : Likely tailored for pharmaceutical use, leveraging acetylcysteine’s mucolytic and antioxidant properties .
    • α-FOD : Exhibits dual functionality as a photocatalyst and Fenton catalyst. For example, it reduces 100 mg·L⁻¹ Cr(VI) to Cr(III) within 6 minutes under visible light and degrades organic pollutants in the presence of H₂O₂ .
  • Synthesis: α-FOD is synthesized via pressurized aqueous oxalic acid treatment of ferrotitaniferous mineral sands, emphasizing industrial scalability .

Table 1: Key Properties of this compound vs. α-FOD

Property This compound α-Ferrous Oxalate Dihydrate (α-FOD)
Primary Ligand Acetylcysteine (thiol group) Oxalate
Structure Likely monomeric or low-dimensional 1D MOF
Key Applications Pharmaceutical (potential antioxidant/iron supplement) Environmental catalysis (photocatalysis, Fenton reactions)
Notable Activity Antioxidant, mucolytic 100 mg·L⁻¹ Cr(VI) reduction in 6 min

Silver(I)-Acetylcysteine Coordination Compounds

Structural and Functional Differences :

  • Metal Center : Silver(I) replaces iron(II), altering redox and biological activity. These compounds are low-toxicity and studied for antimicrobial applications .
  • Ligand Role : Acetylcysteine acts as a multidentate ligand, coordinating via sulfur and oxygen atoms. In contrast, this compound’s coordination mode is unspecified but likely involves similar binding sites.
  • Applications : Silver-acetylcysteine complexes emphasize harmlessness and chronic toxicity profiles, making them candidates for medical devices or coatings . This compound, however, may prioritize iron delivery and ROS scavenging.

Ferric Phosphate Dihydrate

Structural and Functional Differences :

  • Oxidation State : Contains iron(III) (ferric) instead of iron(II), altering chemical reactivity and stability.
  • Applications : Used in materials science (e.g., battery cathodes) rather than biomedicine. Its phosphate ligand provides thermal stability but lacks the redox activity of acetylcysteine .

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